5-Bromo-2-chloro-3-(trifluoromethyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

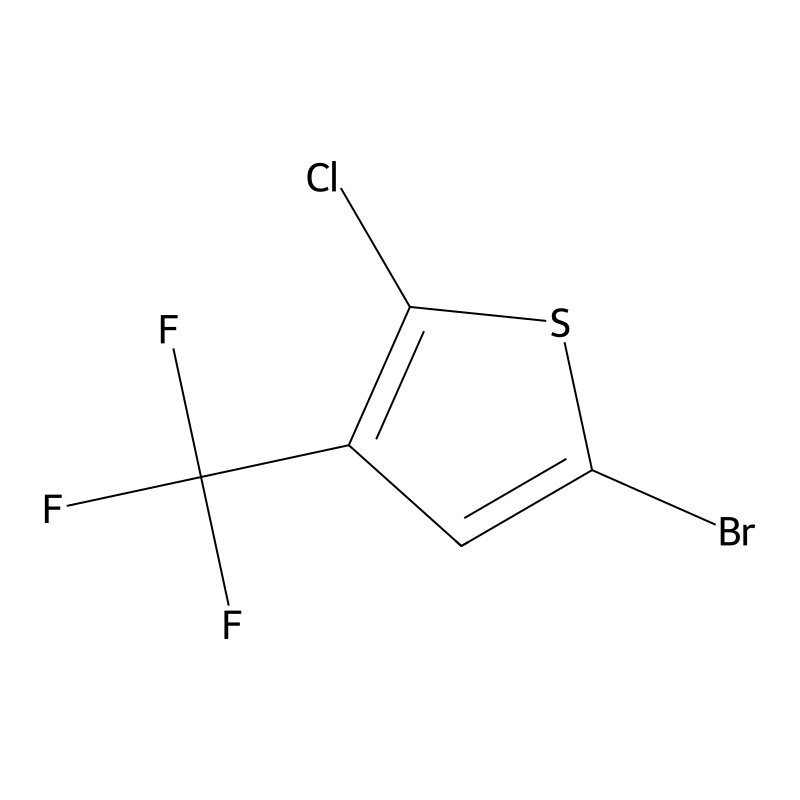

5-Bromo-2-chloro-3-(trifluoromethyl)thiophene is a halogenated thiophene derivative with the molecular formula CHBrClFS. This compound features a five-membered aromatic ring containing a sulfur atom, with bromine, chlorine, and trifluoromethyl substituents located at the 5th, 2nd, and 3rd positions, respectively. The unique combination of these substituents imparts distinct electronic properties and reactivity to the molecule, making it valuable in various fields including organic synthesis and medicinal chemistry.

- Halogenated compounds: Halogens like bromine and chlorine can be mildly irritating to the skin and eyes.

- Aromatic compounds: Some aromatic compounds can have harmful effects, so standard laboratory practices for handling unknown organic compounds should be followed.

- Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.

- Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

- Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction to yield different derivatives.

Common reagents for these reactions include sodium methoxide for nucleophilic substitution, palladium catalysts for coupling reactions, and lithium aluminum hydride for reductions.

The biological activity of 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene has been explored primarily in the context of its interactions with biological systems. Its halogenated nature suggests potential activity in medicinal chemistry, particularly as a precursor for developing pharmaceutical intermediates. Research indicates that halogenated compounds can exhibit unique biological properties, which may be leveraged for therapeutic applications.

Synthetic Routes

The synthesis of 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene typically involves halogenation processes. A common method includes:

- Bromination: Starting with 2-chloro-3-(trifluoromethyl)thiophene, bromine or a brominating agent is used under controlled conditions.

- Solvent Selection: The reaction is often conducted in inert solvents like dichloromethane or chloroform at low temperatures to enhance selectivity and yield.

Industrial Production

In industrial settings, similar halogenation methods are applied but on a larger scale. Continuous flow reactors and automated systems may be utilized to improve efficiency and product yield. Purification techniques such as recrystallization or chromatography are employed to achieve high-purity products .

5-Bromo-2-chloro-3-(trifluoromethyl)thiophene has diverse applications:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry: Used as a precursor in the development of pharmaceutical compounds.

- Materials Science: Involved in creating new materials with specific properties.

- Agrochemicals: Employed in the production of pesticides and herbicides due to its chemical stability and reactivity.

Studies focusing on the interactions of 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene with biological systems have highlighted its potential role in drug development. The presence of halogens can influence the compound's interaction with biological targets, enhancing its efficacy as a pharmaceutical agent. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Similar Compounds- 2-Bromo-5-chlorothiophene

- 5-Bromo-2-thiophenecarboxaldehyde

- 5-Bromo-2-chloro-3-fluoropyridine

- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

5-Bromo-2-chloro-3-(trifluoromethyl)thiophene stands out due to its unique combination of bromine and chlorine atoms along with a trifluoromethyl group on the thiophene ring. This specific arrangement not only enhances its reactivity but also contributes to distinct electronic properties compared to similar compounds. Its ability to participate in diverse